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molecular formula C10H11BrN2 B8718000 3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine CAS No. 102064-43-7

3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine

Cat. No. B8718000
M. Wt: 239.11 g/mol
InChI Key: SPYMZJBEXDIDJY-UHFFFAOYSA-N
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Patent
US04578392

Procedure details

To a solution of 50 g of 2-isopropylpyrazolo[1,5-a]pyridine in 300 ml of chloroform were added about 20 ml of bromine until the solution became faintly yellow under stirring and cooling to 5°-15° C. After the addition was completed, the mixture was stirred at room temperature for 30 minutes, then poured into aqueous 10% sodium bisulfite solution and extracted with chloroform. The chloroform layer was washed with aqueous 10% sodium hydroxide and then water, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 75 g of crude 2-isopropyl-3-bromopyrazolo[1,5-a]pyridine, as colorless needles, mp 51°-52° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[Br:13]Br.S(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[CH:1]([C:4]1[C:12]([Br:13])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Name
Quantity
20 mL
Type
reactant
Smiles
BrBr
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling to 5°-15° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with aqueous 10% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1Br
Measurements
Type Value Analysis
AMOUNT: MASS 75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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